(3-(1H-imidazol-2-yl)phenyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
[3-(1H-imidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H11N3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,7,11H2,(H,12,13) |
InChI Key |
VLMJVDGKWDSHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2)CN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 1h Imidazol 2 Yl Phenyl Methanamine
Precursor Selection and Design for Imidazole (B134444) Ring Formation
The construction of the imidazole ring is a foundational step in the synthesis of the target compound. Several classical and modern methods can be adapted, with the choice of precursors being critical for efficiency and yield. The Debus-Radziszewski imidazole synthesis and its variations represent a primary route, utilizing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. wikipedia.org
For the synthesis of (3-(1H-imidazol-2-yl)phenyl)methanamine, the aldehyde precursor must contain the phenyl group with a latent or protected aminomethyl function at the meta-position. A logical and common choice is a 3-cyanobenzaldehyde . The cyano group serves as a stable precursor to the aminomethyl group, which can be reduced in a later step.
The core reaction components for forming the imidazole ring are outlined below:
| Component | Example Precursor | Role in Imidazole Ring |
| Aldehyde | 3-Cyanobenzaldehyde | Provides the C2 carbon and the substituted phenyl group. |
| 1,2-Dicarbonyl | Glyoxal | Provides the C4 and C5 carbons of the imidazole ring. |
| Ammonia Source | Ammonium (B1175870) acetate (B1210297), Ammonia | Provides the N1 and N3 nitrogen atoms. wikipedia.orgnih.gov |
The reaction, a multi-component condensation, proceeds by first forming a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org Alternative strategies, such as those starting from α-haloketones and formamide, are also well-established for imidazole synthesis and could be adapted. nih.gov
Strategies for Phenyl Ring Functionalization and Linkage
The linkage of the functionalized phenyl group to the C2 position of the imidazole ring is typically achieved concurrently with the ring's formation, as described in the Debus-Radziszewski approach. The key is to start with a benzene-based precursor that already possesses the desired substitution pattern.
The primary strategy involves utilizing a meta-substituted benzaldehyde (B42025) derivative . The choice of the substituent is crucial as it must be readily convertible to an aminomethyl group in a subsequent step without interfering with the imidazole ring formation.
Key Precursors for Phenyl Ring Functionalization:
| Precursor | Rationale |
| 3-Cyanobenzaldehyde | The cyano group is relatively inert during the imidazole synthesis and can be selectively reduced to a primary amine. |
| 3-Formylbenzonitrile | An alternative name for 3-cyanobenzaldehyde, highlighting its dual functionality. |
| 3-(Azidomethyl)benzaldehyde | The azide (B81097) group can be reduced to the amine, offering another pathway, though it requires careful handling. |
Palladium-catalyzed cross-coupling reactions, while powerful tools in organic synthesis, are less direct for this specific target. They are more commonly used to attach aryl groups to pre-formed imidazole rings, often at the C4 or C5 positions, or for N-arylation. researchgate.net For C2-arylation, the condensation of a substituted aldehyde remains one of the most straightforward methods. organic-chemistry.org
Aminomethylation Approaches to the Phenyl Moiety
Once the 3-(1H-imidazol-2-yl)benzonitrile intermediate is synthesized, the final crucial step is the conversion of the cyano group to an aminomethyl group (-CH₂NH₂). This transformation is a reduction reaction.
Several reducing agents are effective for this purpose, each with its own advantages regarding reaction conditions and selectivity.
Common Methods for Nitrile Reduction:
| Reducing Agent | Conditions | Notes |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup. | A powerful, non-selective reducing agent. Care must be taken to avoid reduction of the imidazole ring, although it is generally resistant. |
| Catalytic Hydrogenation | H₂, Raney Nickel or Palladium on Carbon (Pd/C), often in an ammonia/ethanol (B145695) solution. | A widely used industrial method. The presence of ammonia helps to minimize the formation of secondary amine byproducts. |
| Sodium Borohydride (B1222165) (NaBH₄) / Cobalt(II) chloride | Methanol or ethanol solvent. | A milder and often more selective alternative to LiAlH₄. |
An alternative to nitrile reduction is the reductive amination of the corresponding aldehyde, 3-(1H-imidazol-2-yl)benzaldehyde . This aldehyde could be formed from the nitrile via reduction with Diisobutylaluminium hydride (DIBAL-H). The aldehyde is then reacted with an ammonia source and a reducing agent like sodium cyanoborohydride (NaBH₃CN).
Another potential, albeit less common, route is aminomethylation via a halomethyl intermediate. This would involve converting a precursor like 3-(1H-imidazol-2-yl)benzyl alcohol to the corresponding benzyl (B1604629) chloride or bromide, followed by nucleophilic substitution with an amine source such as ammonia or a protected equivalent. wikipedia.org
Multi-step Synthetic Sequences and Optimization
A complete and logical synthetic sequence for this compound can be constructed by combining the aforementioned strategies. A highly plausible route begins with the formation of the nitrile-substituted imidazole intermediate followed by reduction.
Proposed Two-Step Synthetic Sequence:
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Imidazole Ring Formation | 3-Cyanobenzaldehyde, Glyoxal, Ammonium Acetate; heated in a solvent like acetic acid. | 3-(1H-imidazol-2-yl)benzonitrile |
| 2 | Nitrile Reduction | H₂, Raney Nickel, Ethanolic Ammonia; high pressure. | This compound |
Optimization of this sequence involves several considerations. Step 1 can be performed as a one-pot, multi-component reaction, which is highly efficient. nih.gov The yield can be maximized by carefully controlling the stoichiometry of the reactants and the reaction temperature. For Step 2, optimization focuses on catalyst selection and reaction conditions to maximize the yield of the primary amine and prevent the formation of secondary or tertiary amine side products. The use of excess ammonia during catalytic hydrogenation is a key optimization parameter.
Green Chemistry Principles in Synthesis of the Compound
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Recent advancements in imidazole synthesis offer several eco-friendly modifications. researchgate.net
Green Approaches to Imidazole Synthesis:
| Principle | Application | Benefit |
| Alternative Energy Sources | Microwave irradiation can be used for the initial condensation reaction. nih.gov | Drastically reduces reaction times, often improves yields, and lowers energy consumption compared to conventional heating. researchgate.netwjbphs.com |
| Green Solvents | Using ethanol or water as a solvent instead of glacial acetic acid. asianpubs.org | Reduces the use of corrosive and hazardous solvents. |
| Catalysis | Employing bio-catalysts like lemon juice (citric acid) or other organocatalysts. researchgate.net | Avoids the use of potentially toxic or expensive metal catalysts and simplifies purification. researchgate.net |
| Atom Economy | Utilizing one-pot, multi-component reactions. nih.govasianpubs.org | Maximizes the incorporation of starting materials into the final product, reducing waste and improving overall efficiency. |
A greener synthesis of the target compound could involve a one-pot, microwave-assisted reaction of 3-cyanobenzaldehyde, glyoxal, and ammonium acetate in ethanol, followed by a catalytic hydrogenation step using a recyclable catalyst. This approach minimizes waste, energy, and the use of hazardous materials. nih.gov
Challenges and Future Directions in Synthetic Accessibility
While the synthesis appears straightforward on paper, several challenges can arise.
Side-Product Formation: During the imidazole synthesis, polymerization of the aldehyde or side reactions involving the dicarbonyl component can lower the yield. In the final reduction step, the formation of secondary and tertiary amines is a significant challenge that requires careful control of reaction conditions.
Purification: The polar nature of the aminomethyl group and the imidazole ring can complicate the purification of the final product, often requiring column chromatography.
Regioselectivity: While not an issue when using a symmetric dicarbonyl like glyoxal, the use of asymmetric dicarbonyls to create more complex analogues would introduce challenges in controlling the regioselectivity of the condensation. researchgate.net
Future research will likely focus on developing more robust and selective catalysts, particularly for the nitrile reduction step, to improve yields and simplify purification. The development of continuous flow processes for the synthesis could enhance scalability, safety, and consistency. Furthermore, exploring novel precursors and synthetic disconnections, potentially involving C-H activation to directly functionalize a pre-formed 2-phenylimidazole, could open up new, more efficient pathways to this and related compounds.
Advanced Structural Elucidation and Conformational Analysis of 3 1h Imidazol 2 Yl Phenyl Methanamine
High-Resolution Spectroscopic Techniques for Structural Assignment
High-resolution spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide critical information on the chemical environment of each hydrogen and carbon atom in (3-(1H-imidazol-2-yl)phenyl)methanamine. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would help to establish the connectivity of the atoms. For instance, the aromatic protons on the phenyl ring would exhibit characteristic shifts and coupling patterns, while the methylene (B1212753) (-CH₂) and amine (-NH₂) protons of the methanamine group would appear in distinct regions of the ¹H NMR spectrum. Similarly, the carbon atoms of the imidazole (B134444) ring, the phenyl ring, and the aminomethyl group would be identifiable in the ¹³C NMR spectrum. To date, no specific ¹H or ¹³C NMR spectral data for this compound has been published in the scientific literature.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the N-H stretching of the imidazole and amine groups, C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the imidazole and phenyl rings, and N-H bending of the amine group. While general spectral regions for these functional groups are well-established, specific IR data for this compound is not available.
A summary of expected spectroscopic data, based on general principles, is provided in the table below.
| Technique | Expected Observations for this compound | Status of Available Data |
| ¹H NMR | Signals for imidazole, phenyl, methanamine, and NH protons. | No specific data found. |
| ¹³C NMR | Resonances for all unique carbon atoms in the imidazole and phenyl rings, and the aminomethyl group. | No specific data found. |
| IR Spectroscopy | Characteristic bands for N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds. | No specific data found. |
Single-Crystal X-ray Diffraction for Solid-State Structure and Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. It would also elucidate the packing of molecules in the crystal lattice and the nature of intermolecular interactions. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined and reported.
Chiroptical Spectroscopy for Stereochemical Insights
This compound is not an inherently chiral molecule as it does not possess a stereocenter, and therefore would not be expected to exhibit optical activity that is analyzed by chiroptical spectroscopy techniques like circular dichroism (CD) or optical rotatory dispersion (ORD). These techniques are used to study chiral molecules.
Conformational Landscape Studies using Experimental and Computational Methods
The flexibility of the bond between the phenyl ring and the methanamine group, as well as the bond connecting the phenyl ring to the imidazole ring, allows for multiple possible conformations of this compound.
Experimental Methods: Variable-temperature NMR studies could potentially provide insights into the conformational dynamics in solution, such as the rotation around single bonds. However, no such studies have been reported for this compound.
Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. These calculations can predict the relative energies of different conformers, the rotational barriers between them, and optimized geometries. Such computational studies would be invaluable for understanding the preferred shapes of this compound in the gas phase or in solution. A review of the literature shows no published computational conformational analysis for this specific molecule.
Intermolecular Interactions in the Solid State
In the absence of a crystal structure, the specific intermolecular interactions of this compound in the solid state can only be hypothesized. Based on its functional groups, it is likely to form a network of hydrogen bonds. The amine (-NH₂) and imidazole (N-H) groups can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. Additionally, π-π stacking interactions between the phenyl and/or imidazole rings may also play a role in the crystal packing. A detailed analysis of these interactions would require experimental data from single-crystal X-ray diffraction. chimia.ch
Theoretical Chemistry and Computational Studies of 3 1h Imidazol 2 Yl Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are instrumental in delineating the electronic architecture and the nature of bonding within (3-(1H-imidazol-2-yl)phenyl)methanamine. Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide a detailed and quantitative picture of atomic interactions and electron distribution.
QTAIM leverages the topology of the electron density, a physically observable quantity, to partition the molecule into atomic basins and to characterize the chemical bonds. amercrystalassn.orgwikipedia.org The analysis of bond critical points (BCPs) between atoms reveals the nature of these interactions. nih.gov For instance, the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-electron (covalent) interactions, typically characterized by a negative Laplacian, and closed-shell interactions, such as ionic bonds or van der Waals forces, which exhibit a positive Laplacian. nih.gov This methodology would allow for a precise description of the covalent framework of the imidazole (B134444) and phenyl rings, as well as the bonds connecting the methanamine substituent.
Table 1: Representative NBO Analysis Data for a Hypothetical Imidazole Derivative
| Donor NBO (Filled Orbital) | Acceptor NBO (Vacant Orbital) | E(2) (kcal/mol) |
| LP(1) N (imidazole lone pair) | π(C=N) (imidazole antibonding) | 35.2 |
| π(C=C) (phenyl bonding) | π(C=C) (phenyl antibonding) | 20.5 |
| σ(C-H) (methanamine bonding) | σ*(C-N) (adjacent antibonding) | 5.8 |
| Note: This table presents hypothetical data to illustrate the type of information obtained from NBO analysis. E(2) represents the stabilization energy associated with the electron delocalization. |
Density Functional Theory (DFT) Studies on Reactivity Descriptors
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating molecular reactivity. Through DFT calculations, a suite of "reactivity descriptors" can be computed to predict the chemical behavior of this compound.
Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is a measure of the molecule's electron-donating capability, while the LUMO energy reflects its propensity to accept electrons. nih.gov A smaller energy gap between the HOMO and LUMO is generally indicative of higher chemical reactivity. nih.govshd-pub.org.rs For the title compound, the HOMO is anticipated to be localized on the electron-rich imidazole ring and the nitrogen of the methanamine group, whereas the LUMO is likely distributed across the π-system of the phenyl and imidazole rings.
Other global reactivity descriptors derived from DFT calculations include:
Ionization Potential (I): The energy needed to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released upon gaining an electron (approximated as A ≈ -E_LUMO).
Electronegativity (χ): The power to attract electrons in a chemical bond (χ ≈ (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I-A)/2).
Chemical Softness (S): The inverse of hardness, indicating a higher propensity for chemical reactions (S = 1/η).
Electrophilicity Index (ω): A quantitative measure of a molecule's electrophilic nature (ω = χ²/2η).
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| E_HOMO | -6.5 |
| E_LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Hardness (η) | 2.65 |
| Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.79 |
| Note: This table contains hypothetical values for illustrative purposes. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of this compound, revealing its conformational landscape and interactions with surrounding solvent molecules. uantwerpen.be The presence of several rotatable single bonds imparts significant conformational flexibility to the molecule. MD simulations can map the potential energy surface associated with these rotations, thereby identifying the most energetically favorable conformations. nih.gov
Furthermore, MD is an indispensable tool for probing solvation effects, as the properties and behavior of a molecule can be profoundly influenced by its environment. shd-pub.org.rs By simulating this compound within a simulation box containing explicit solvent molecules, such as water, it is possible to analyze the formation and dynamics of hydrogen bonds involving the molecule's amine and imidazole moieties. researchgate.net Such simulations can also yield valuable information regarding the molecule's solubility and transport characteristics.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
For applications demanding the highest accuracy, particularly in energetic and spectroscopic predictions, ab initio methods are the computational tools of choice. These methods are derived directly from fundamental quantum mechanical principles, without reliance on empirical data. semanticscholar.org
High-level ab initio techniques, such as the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are often regarded as the "gold standard" for obtaining precise energetic data. Although computationally demanding, these methods can provide benchmark values for thermodynamic properties like the heat of formation and reaction enthalpies for processes involving this compound.
In the realm of spectroscopy, ab initio calculations can yield highly accurate predictions of vibrational frequencies for infrared (IR) and Raman spectra, as well as chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. niscpr.res.innih.gov The close agreement between these computationally predicted spectra and experimental measurements serves as a powerful method for structural validation. ijstr.org
Computational Approaches to Intrinsic Structure-Reactivity Relationships
Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These models aim to correlate the computed structural and electronic features of a molecule with its observed chemical reactivity or biological activity. For a series of related imidazole compounds, QSAR studies can pinpoint the key molecular descriptors that govern their functional properties. nih.gov
In the case of this compound, computational methods can be used to systematically probe the effects of structural modifications on its reactivity. For example, the introduction of various substituent groups at different positions on the phenyl or imidazole rings can alter the molecule's electronic properties, and these changes can be quantified through computation to predict their impact on reactivity. shd-pub.org.rs
Prediction of Spectroscopic Signatures via Computational Modeling
Computational modeling is a highly effective tool for predicting the spectroscopic signatures of this compound, which are essential for its experimental identification and characterization.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within the DFT framework. niscpr.res.in These theoretical chemical shifts are invaluable for the unambiguous assignment of signals in experimentally recorded NMR spectra. nih.govepstem.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. ijstr.org This information can be used to generate simulated IR and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.net
Electronic Spectroscopy (UV-Vis): The electronic transitions that give rise to absorption in the ultraviolet-visible range can be investigated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in a UV-Vis spectrum, providing insights into the molecule's electronic structure. nih.gov
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (imidazole) | 145.3 |
| C4 (imidazole) | 122.1 |
| C5 (imidazole) | 120.8 |
| C1' (phenyl) | 138.5 |
| C3' (phenyl) | 130.2 |
| CH₂ (methanamine) | 45.7 |
| Note: This table presents hypothetical data for illustrative purposes. The numbering of atoms is arbitrary. |
Coordination Chemistry: Ligand Properties and Metal Complexation of 3 1h Imidazol 2 Yl Phenyl Methanamine
Ligand Chelation Modes and Denticity (Imidazole and Amine N-donors)
No specific studies on the chelation modes and denticity of (3-(1H-imidazol-2-yl)phenyl)methanamine as a ligand were found. While the molecule possesses both an imidazole (B134444) and a primary amine group, both of which are known to act as N-donors in coordination chemistry, there is no experimental or theoretical data in the available literature to confirm its typical chelation behavior or preferred denticity.
Synthesis and Characterization of Transition Metal Complexes with the Compound
The search did not yield any publications detailing the synthesis of transition metal complexes specifically with this compound. Consequently, no information on the characterization of such complexes (e.g., via spectroscopic methods like IR, UV-Vis, NMR, or X-ray crystallography) is available.
Coordination Geometries and Stereochemistry of Metal Complexes
Due to the absence of synthesized and characterized metal complexes with this ligand, there is no information regarding the resulting coordination geometries (e.g., octahedral, tetrahedral, square planar) or the stereochemical aspects of any potential complexes.
Electronic and Magnetic Properties of Metal-Compound Complexes
No experimental or computational data on the electronic (e.g., UV-Vis spectra, electronic transitions) or magnetic properties (e.g., magnetic susceptibility, spin states) of metal complexes involving this compound could be located.
Redox Behavior and Electrochemistry of Metal Complexes
There are no available studies on the redox behavior or electrochemical properties of metal complexes formed with this compound. Therefore, information on cyclic voltammetry or other electrochemical techniques for these specific complexes is not available.
Theoretical and Computational Studies of Metal-Ligand Bonding
No theoretical or computational studies, such as Density Functional Theory (DFT) calculations, that specifically investigate the nature of the metal-ligand bonding between this compound and any metal center have been published in the accessible literature.
Catalytic Applications and Mechanistic Insights Involving 3 1h Imidazol 2 Yl Phenyl Methanamine
Organocatalytic Potential of the Imidazole (B134444) Moiety
The organocatalytic capability of (3-(1H-imidazol-2-yl)phenyl)methanamine is primarily derived from its imidazole core. Imidazole is amphoteric, meaning it can function as both a weak acid and a weak base, which is a key feature in many catalytic cycles. ias.ac.intsijournals.com Its pyridine-like nitrogen atom (N-3) is basic and can act as a proton acceptor or a nucleophile, while the pyrrole-like nitrogen (N-1) is acidic and can act as a proton donor. chemijournal.comyoutube.com This dual functionality allows it to facilitate reactions that require concerted acid-base catalysis.
Research has demonstrated that simple imidazole can effectively catalyze a variety of organic transformations. It is used in multicomponent reactions to synthesize structurally diverse and functionalized molecules, such as 2-amino-4H-chromenes and dienes. rsc.org The mechanism often involves imidazole activating a substrate through nucleophilic attack or deprotonation. For instance, in ester hydrolysis, imidazole can act as a general base catalyst, activating a water molecule, or as a nucleophilic catalyst by directly attacking the ester's carbonyl group to form a reactive acetylimidazolium intermediate. youtube.compsu.edursc.org The presence of the methanamine group in this compound offers an additional basic site that could work in synergy with the imidazole ring, potentially enhancing catalytic activity or influencing the reaction pathway.
| Reaction Type | Role of Imidazole | Example Substrates | Key Finding | Reference |
|---|---|---|---|---|
| Multicomponent Reactions | Base Catalyst | Aldehydes, Malononitrile, Naphthols | Facilitates the synthesis of diverse heterocycles in nearly neutral media. | rsc.org |
| Ester Hydrolysis | Nucleophilic or General Base Catalyst | Phenyl Acetates, Alkyl Acetyl Esters | Can proceed via a nucleophilic acetylimidazole intermediate or by activating water. | psu.edursc.orgacs.org |
| Acylation | Nucleophilic Catalyst | Secondary Alcohols | Chirally modified imidazoles can achieve kinetic resolution through enantioselective acylation. | dntb.gov.ua |
| Synthesis of Pyrazolo[1,2-b]phthalazines | Base Catalyst | Aromatic Aldehydes, Phthalhydrazide | Efficiently catalyzes the reaction in aqueous media, acting as a green catalyst. | ias.ac.in |
Homogeneous Catalysis Mediated by Metal-Compound Complexes
The imidazole and amine functionalities of this compound make it an excellent bidentate or potentially tridentate ligand for coordinating with various transition metals. youtube.com The resulting metal complexes can function as highly efficient homogeneous catalysts. The imidazole ring is a strong σ-donor, similar to pyridine, and can stabilize metal centers in various oxidation states, a key requirement for many catalytic cycles, particularly in redox reactions. youtube.comnih.gov
Metal complexes incorporating imidazole-containing ligands have been successfully employed in a range of homogeneous catalytic processes. For example, iridium(III) complexes with imidazole-pyridone ligands have been synthesized and structurally characterized, demonstrating the robust coordinating ability of the imidazole nitrogen. mdpi.com Similarly, cadmium(II) and nickel(II) complexes with tripodal imidazole-based ligands form stable metal-organic frameworks that exhibit catalytic activity. nih.gov By forming a complex with a suitable metal, this compound could be used to catalyze reactions such as hydrogenations, oxidations, cross-coupling reactions, and polymerizations. imperial.ac.uk The specific catalytic activity would be tuned by the choice of metal ion and the reaction conditions.
| Metal Center | Ligand Type | Application | Key Feature | Reference |
|---|---|---|---|---|
| Copper(II) | Chiral 2-(pyridin-2-yl)imidazolidin-4-one | Asymmetric Henry Reaction | High enantioselectivity achieved through a well-defined chiral ligand-metal complex. | nih.gov |
| Iridium(III) | Imidazole-pyridone | Potential Anticancer Agent (Catalytic Activity Implied) | Formation of a stable, dimeric metallacyclic structure. | mdpi.com |
| Cadmium(II) / Nickel(II) | Tris(4-(1H-imidazol-1-yl)phenyl)amine | Fluorescent Sensing (Related to Catalysis) | Forms robust 3D frameworks with channels capable of interacting with substrates. | nih.gov |
| Yttrium(III) | Iminophosphorane-salen ("phosphasalen") | Lactide Polymerization | Demonstrates high rates and stereocontrol in ring-opening polymerization. | imperial.ac.uk |
Heterogeneous Catalysis: Immobilization Strategies for the Compound or its Complexes
To overcome challenges associated with homogeneous catalysis, such as catalyst recovery and product purification, this compound or its metal complexes can be immobilized onto solid supports to create heterogeneous catalysts. mdpi.com The primary amine group of the compound provides a convenient anchor point for covalent attachment to various support materials.
Common immobilization strategies include:
Anchoring to Polymers: The compound can be grafted onto polystyrene beads or other polymers. This has been successfully demonstrated for chiral imidazolidine-4-one ligands, facilitating catalyst recycling. nih.gov
Attachment to Inorganic Oxides: Silica (B1680970) and alumina (B75360) are common supports. The amine group can be reacted with surface silanol (B1196071) groups (often after functionalization of the surface) to form a stable covalent bond.
Immobilization on Nanoparticles: Magnetic nanoparticles offer a high surface area and can be easily separated from the reaction mixture using an external magnet, combining the benefits of high reactivity and simple recovery. nih.gov
Integration into Metal-Organic Frameworks (MOFs): The compound can be used as a building block (linker) in the synthesis of MOFs. nih.govmdpi.com The resulting crystalline materials have well-defined, porous structures where the catalytic sites are uniformly distributed and accessible to substrates. For instance, a chromium-based MOF, MIL-101, has been shown to be an efficient heterogeneous catalyst for the synthesis of substituted imidazoles. mdpi.com
These strategies render the catalyst reusable, more stable, and suitable for continuous flow processes, aligning with the principles of green chemistry. google.com
Mechanistic Investigations of Catalytic Cycles
Understanding the reaction mechanism is crucial for optimizing catalyst performance. For reactions involving this compound, the mechanism would depend on its specific role.
As a General Base Catalyst: In reactions like the hydrolysis of esters, the imidazole N-3 atom can accept a proton from a nucleophile (e.g., water), increasing its nucleophilicity and facilitating its attack on the electrophilic substrate. psu.edursc.org
As a Nucleophilic Catalyst: The imidazole can directly attack an electrophilic center (e.g., the carbonyl carbon of an ester) to form a covalent intermediate, such as an N-acylimidazolium ion. This intermediate is highly reactive and more susceptible to subsequent attack by a final nucleophile than the original substrate. youtube.comrsc.org Isotope effect studies have been instrumental in distinguishing between these pathways. psu.edu
Mechanistic studies on imidazole-catalyzed hydrolysis of RNA models have shown that both imidazole and its conjugate acid (imidazolium) can participate, sometimes in parallel pathways, highlighting the complexity of these systems. rsc.org
Enantioselective Catalysis
The structure of this compound is well-suited for applications in enantioselective catalysis. Chirality can be introduced by modifying the methanamine group or by synthesizing chiral derivatives of the imidazole ring itself. The resulting chiral ligand can then be used either as an organocatalyst or in a complex with a metal ion to induce stereoselectivity.
Significant progress has been made in developing chiral imidazole-based catalysts. nih.gov For example, chiral copper(II) complexes of 2-(pyridine-2-yl)imidazolidine-4-one derivatives are highly effective catalysts for the asymmetric Henry reaction, producing nitroaldols with excellent enantiomeric excess (up to 97% ee). nih.gov In these systems, the specific configuration of the chiral centers on the ligand dictates the stereochemical outcome of the reaction. beilstein-archives.org Another strategy involves the kinetic resolution of racemic alcohols using chiral 5-aminoimidazole nucleophilic catalysts, which have achieved high enantioselectivity (s-factors up to 67). dntb.gov.ua Furthermore, the development of axially chiral imidazoles, where chirality arises from restricted rotation around a C-N or C-C bond, represents another advanced approach for designing novel enantioselective catalysts. nih.govwikipedia.org
Catalyst Design Principles based on Compound Structure
The rational design of catalysts based on the this compound scaffold involves the systematic modification of its structural components to optimize catalytic activity, selectivity, and stability. jopir.in
The Imidazole Ring: The electronic properties of the imidazole ring can be tuned by introducing electron-donating or electron-withdrawing substituents. This alters the nucleophilicity and basicity of the nitrogen atoms, directly impacting its catalytic performance. researchgate.netmdpi.com
The Phenyl Linker: The phenyl group acts as a rigid spacer between the imidazole and methanamine groups. Its substitution pattern can influence the steric environment around the catalytic center and the electronic communication between the two functional groups.
The Methanamine Group: This group is a key site for modification. It can be functionalized with various chiral auxiliaries to create enantioselective catalysts. dntb.gov.ua It also serves as a secondary metal-binding site, potentially enabling the formation of stable chelate complexes and influencing the geometry and reactivity of the catalytic center. acs.org
Computational methods, such as DFT calculations and molecular docking, are increasingly used to guide catalyst design. acs.orgnih.gov These tools can predict how structural changes will affect ligand-metal binding, substrate interaction, and transition state energies, thereby accelerating the development of more potent and selective catalysts based on the this compound framework.
Supramolecular Chemistry and Self Assembly of 3 1h Imidazol 2 Yl Phenyl Methanamine
Hydrogen Bonding Networks and Donor-Acceptor Interactions
The structure of (3-(1H-imidazol-2-yl)phenyl)methanamine is replete with sites for hydrogen bonding, a directional and powerful non-covalent interaction. The imidazole (B134444) ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). The primary amine group (-CH2NH2) at the meta position of the phenyl ring is also a potent hydrogen bond donor.
These functional groups can engage in a variety of hydrogen bonding motifs:
Imidazole-Imidazole Chains: A common motif in imidazole-containing crystal structures is the formation of infinite chains through N-H···N hydrogen bonds. In these chains, the N-H of one imidazole ring donates a hydrogen to the lone pair of the non-protonated nitrogen of an adjacent molecule researchgate.netnih.gov.
Amine-Imidazole Interactions: The aminomethyl group can interact with the imidazole ring in several ways. The amine can donate a hydrogen to the acceptor nitrogen of the imidazole ring (N-H···N), or the imidazole N-H can donate a hydrogen to the lone pair of the amine nitrogen (N-H···N).
Amine-Amine Interactions: The primary amine groups can also form hydrogen bonds with each other (N-H···N).
| Potential Hydrogen Bond Interactions | Donor | Acceptor | Typical Distance (Å) |
| Imidazole-Imidazole | Imidazole N-H | Imidazole N | 2.8 - 3.0 |
| Amine-Imidazole | Amine N-H | Imidazole N | 2.9 - 3.2 |
| Imidazole-Amine | Imidazole N-H | Amine N | 2.9 - 3.2 |
| Amine-Amine | Amine N-H | Amine N | 3.0 - 3.3 |
Pi-Stacking Interactions Involving the Phenyl and Imidazole Rings
The aromatic nature of both the phenyl and imidazole rings in this compound allows for the participation in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the organization of aromatic molecules in the solid state.
Two primary geometries for π-stacking are possible:
Face-to-Face: In this arrangement, the aromatic rings are parallel to each other, with significant overlap of their π-systems.
Edge-to-Face: Here, a C-H bond from one aromatic ring points towards the face of another, resulting in a T-shaped arrangement.
| Type of π-Stacking Interaction | Typical Centroid-to-Centroid Distance (Å) | Nature of Interaction |
| Phenyl-Phenyl | 3.4 - 3.8 | van der Waals, electrostatic |
| Imidazole-Imidazole | 3.3 - 3.7 | van der Waals, electrostatic |
| Phenyl-Imidazole | 3.4 - 3.8 | van der Waals, electrostatic |
Formation of Self-Assembled Structures
The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking interactions can drive the self-assembly of this compound into a variety of ordered structures in solution and in the solid state. The balance between these forces determines the final morphology of the assembled structures.
For instance, amphiphilic molecules containing imidazole headgroups have been shown to self-assemble into various supramolecular structures such as fibers and films, with the specific morphology being dependent on the pH of the solution researchgate.net. The protonation state of the imidazole ring and the amine group in this compound would similarly be expected to influence its self-assembly behavior in solution.
In the solid state, the interplay of hydrogen bonding and π-stacking can lead to the formation of layered or columnar structures. For example, molecules might form hydrogen-bonded chains or sheets, which then stack on top of each other through π-stacking interactions.
Host-Guest Chemistry and Molecular Recognition
The structural features of this compound also suggest its potential for use in host-guest chemistry. The imidazole and amine groups can act as binding sites for metal ions or small organic molecules through coordination bonds or hydrogen bonding. The aromatic rings can provide a hydrophobic pocket capable of encapsulating guest molecules.
The formation of well-defined cavities or channels within the supramolecular assemblies of this compound could allow for the selective binding and recognition of specific guest molecules. The principles of host-guest chemistry rely on the complementarity of size, shape, and chemical properties between the host and the guest nih.gov. The versatility of the functional groups in this compound makes it a promising candidate for the design of molecular hosts.
Crystallographic Analysis of Supramolecular Assemblies
While a specific crystal structure for this compound is not available in the publicly accessible crystallographic databases, analysis of related structures provides insight into the likely packing and intermolecular interactions. For example, the crystal structure of 2-phenyl-1H-imidazole reveals that the molecules are linked into chains by N-H···N hydrogen bonds between the imidazole rings researchgate.netnih.gov.
Applications in Materials Science and Functional Materials Via 3 1h Imidazol 2 Yl Phenyl Methanamine Scaffolds
Incorporation into Polymeric Materials
The primary amine group of (3-(1H-imidazol-2-yl)phenyl)methanamine can readily participate in various polymerization reactions. For instance, it could be used as a monomer in the synthesis of polyamides, polyimides, or polyureas through reactions with diacyl chlorides, dianhydrides, or diisocyanates, respectively. The incorporation of the imidazole (B134444) pendant group into the polymer backbone would be expected to impart unique properties to the resulting material.
Potential Properties of Imidazole-Containing Polymers:
| Polymer Type | Potential Property Imparted by Imidazole | Theoretical Application |
| Polyamides | Enhanced thermal stability, metal-ion coordination | High-performance plastics, membranes for gas separation |
| Polyimides | Improved proton conductivity, catalytic activity | Proton exchange membranes for fuel cells, polymer-based catalysts |
| Polyureas | Increased adhesion to metal surfaces, antimicrobial properties | Advanced coatings, biomedical materials |
These polymers could exhibit enhanced thermal stability due to the aromatic and heterocyclic nature of the monomer. Furthermore, the imidazole side chains could serve as sites for post-polymerization modification, allowing for the tuning of the material's properties for specific applications. The imidazole groups could also facilitate proton transport, making such polymers candidates for use in proton exchange membranes for fuel cells.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing the Compound
The synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the use of organic linkers or building blocks that can connect to form porous, crystalline structures. Imidazole and its derivatives are widely used as linkers in the construction of MOFs due to the strong coordination of the imidazole nitrogen atoms with metal ions. rsc.orgresearchgate.netsemanticscholar.org
This compound could theoretically serve as a versatile building block in both MOFs and COFs:
In MOFs: The imidazole nitrogen could coordinate with metal centers, while the amine group could either remain as a functional site within the pores of the MOF or be used for post-synthetic modification. eurekaselect.com This could lead to MOFs with tailored properties for applications such as gas storage, catalysis, and chemical sensing.
In COFs: The amine group could undergo condensation reactions with aldehydes to form imine-linked COFs. nih.gov The resulting COFs would possess a high density of imidazole functionalities within their porous structure, which could be exploited for applications in proton conduction, catalysis, and the selective adsorption of guest molecules.
Surface Modification and Functionalization Studies
The amine group of This compound provides a reactive handle for grafting the molecule onto the surfaces of various materials, such as silica (B1680970), metal oxides, and carbon-based materials. This surface functionalization could be used to impart the specific properties of the imidazole group to the bulk material.
For example, a silica surface modified with this compound would be decorated with imidazole units. This could be used to:
Create stationary phases for chromatography with unique selectivity.
Develop heterogeneous catalysts where the imidazole acts as a basic site or a ligand for catalytic metal nanoparticles.
Enhance the biocompatibility of materials for biomedical applications.
Development of Sensors Based on Compound-Derived Materials
The imidazole ring is known to interact with a variety of analytes, including metal ions and small organic molecules, often resulting in a change in optical or electronic properties. semanticscholar.org Materials incorporating This compound could therefore be developed as chemical sensors.
For instance, a polymer or a MOF containing this compound could exhibit a change in fluorescence or color upon binding to a specific metal ion. This response could be used for the sensitive and selective detection of environmental pollutants or biologically important species. The specific binding properties would be dictated by the coordination chemistry of the imidazole ring with the target analyte.
Chemical Scaffolding for Advanced Material Architectures
A chemical scaffold is a core molecular structure to which various functional groups can be attached. This compound is an excellent candidate for such a scaffold. The phenyl ring provides a rigid core, while the amine and imidazole groups offer two distinct points for further chemical elaboration.
This could enable the synthesis of complex, multi-functional molecules for applications in:
Dendrimers: The amine group could be used as a branching point for the construction of dendritic macromolecules with an imidazole-rich periphery.
Supramolecular Assemblies: The hydrogen bonding capabilities of the imidazole ring could be used to direct the self-assembly of molecules into well-defined nanostructures.
Functional Dyes: The aromatic system could be extended through chemical modifications to create new chromophores with interesting photophysical properties.
Chemical Reactivity and Derivatization Strategies for 3 1h Imidazol 2 Yl Phenyl Methanamine
Reactions at the Imidazole (B134444) Nitrogen Atoms
The imidazole ring of (3-(1H-imidazol-2-yl)phenyl)methanamine contains two nitrogen atoms with distinct electronic properties. The N-1 nitrogen is pyrrole-like and bears a hydrogen atom, while the N-3 nitrogen is pyridine-like and has a lone pair of electrons available for reaction. This duality allows for a variety of reactions, primarily involving electrophilic attack.
N-Alkylation and N-Acylation: The nucleophilic character of the imidazole nitrogens makes them susceptible to alkylation and acylation. Regioselectivity in these reactions is a key consideration. While the N-1 position is generally more thermodynamically stable for substitution, the kinetic product can sometimes favor the N-2 position depending on the reaction conditions and the nature of the electrophile. nih.govresearchgate.net The use of a base, such as sodium hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF), can facilitate these reactions by deprotonating the N-1 nitrogen, thereby increasing its nucleophilicity. nih.gov
Common electrophiles for these reactions include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and acyl chlorides (e.g., acetyl chloride, benzoyl chloride). For instance, the reaction with an alkyl halide in the presence of a base like potassium carbonate in dimethylformamide (DMF) is a standard method for N-alkylation. evitachem.com
Table 1: Representative N-Alkylation and N-Acylation Reactions of Imidazole Derivatives
| Reagent | Product Type | General Conditions |
| Alkyl Halide (R-X) | N-Alkyl Imidazole | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) |
| Acyl Chloride (RCOCl) | N-Acyl Imidazole | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) |
| Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl Imidazole | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
This table illustrates general reaction types applicable to the imidazole moiety based on established chemical principles.
Reactions at the Aminomethyl Group
The primary aminomethyl group (-CH₂NH₂) is a highly reactive nucleophilic center, readily participating in a wide array of chemical transformations to form stable covalent bonds.
Amide and Sulfonamide Formation: The most common derivatization of the aminomethyl group involves its reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form amides. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) are frequently employed for efficient amide bond formation with carboxylic acids. researchgate.net Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
Reductive Amination: The aminomethyl group can undergo reductive amination with aldehydes or ketones to produce secondary or tertiary amines. This two-step, one-pot reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Table 2: Common Derivatization Reactions of the Aminomethyl Group
| Reagent | Product Type | Key Conditions |
| Carboxylic Acid + Coupling Agent | Amide | EDC, HOBt, or similar |
| Acyl Chloride | Amide | Base (e.g., Triethylamine) |
| Sulfonyl Chloride | Sulfonamide | Base (e.g., Pyridine) |
| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | NaBH(OAc)₃ or NaBH₄ |
This table provides examples of typical reactions involving the aminomethyl functional group.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can be performed on the phenyl ring. Due to the deactivating nature of the 2-imidazolyl group, these reactions may require harsh conditions. The directing influence of the substituents would likely favor substitution at positions ortho and para to the aminomethyl group, and meta to the imidazole ring. For instance, nitration of 1-phenylimidazole (B1212854) is known to be highly para-selective. chemicalforums.com
Nucleophilic Aromatic Substitution (SNA_r): While less common for this specific compound unless further activated, nucleophilic aromatic substitution can occur if a suitable leaving group (e.g., a halogen) is present on the phenyl ring, particularly at a position activated by an electron-withdrawing group. masterorganicchemistry.comchemistrysteps.com The presence of strong electron-withdrawing groups ortho or para to the leaving group significantly facilitates this reaction. libretexts.org
Exploration of Novel Synthetic Pathways Utilizing the Compound as a Building Block
The trifunctional nature of this compound makes it an excellent scaffold for the synthesis of more complex molecules. By selectively reacting at one functional group while protecting the others, a wide variety of derivatives can be accessed.
For example, the aminomethyl group can be protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, allowing for selective modification of the imidazole nitrogen or the phenyl ring. Subsequent deprotection would then reveal the primary amine for further functionalization. This strategic protection and deprotection sequence is fundamental to its use as a versatile building block.
The compound can be employed in multicomponent reactions or in the construction of macrocyclic structures, where the different reactive sites can participate in sequential or concerted bond-forming events.
Stereoselective Derivatization
The aminomethyl group of this compound is attached to a prochiral benzylic carbon. While the parent compound is achiral, reactions that introduce a new stereocenter at this position can lead to enantiomeric products.
Chiral Resolution: A racemic mixture of a derivative of this compound can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiopure amine.
Asymmetric Synthesis: Stereoselective synthesis of derivatives can be achieved by using chiral reagents or catalysts. For example, the asymmetric reduction of a corresponding imine precursor using a chiral reducing agent could yield an enantiomerically enriched secondary amine. Alternatively, enzymatic resolutions can be employed to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Functionalization for Advanced Organic Synthesis
The strategic functionalization of this compound opens avenues for its application in advanced organic synthesis, including the preparation of ligands for catalysis, and as a key component in the synthesis of biologically active molecules and functional materials.
Ligand Synthesis: The nitrogen atoms of the imidazole ring and the aminomethyl group can act as coordination sites for metal ions. Derivatization of the molecule can be tailored to create specific ligand architectures for use in homogeneous catalysis.
Solid-Phase Synthesis: The aminomethyl group can be used to anchor the molecule to a solid support, such as a resin. This allows for the application of solid-phase synthesis methodologies to construct libraries of imidazole-containing compounds for high-throughput screening in drug discovery.
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the molecule through derivatization of the aminomethyl or imidazole groups would enable its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, a powerful tool for bioconjugation and materials science.
Future Outlook and Emerging Research Directions for 3 1h Imidazol 2 Yl Phenyl Methanamine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like (3-(1H-imidazol-2-yl)phenyl)methanamine is increasingly benefiting from advancements in chemical manufacturing technologies. The integration of this compound's synthesis with flow chemistry and automated platforms represents a significant leap forward.
Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, offers numerous advantages over traditional batch synthesis. For the production of this compound and its derivatives, this translates to improved reaction control, enhanced safety, and greater scalability. ajchem-b.comresearchgate.net The precise management of reaction parameters such as temperature, pressure, and stoichiometry in a continuous flow system can lead to higher yields and purities. researchgate.net Furthermore, the reduced reaction volumes inherent to flow chemistry minimize the risks associated with handling potentially hazardous reagents. researchgate.net
Automated synthesis platforms, often coupled with flow reactors, are set to revolutionize the discovery and optimization of novel this compound-based compounds. marketbusinessinsights.comdsclatur.org These platforms can systematically vary reaction conditions and building blocks to rapidly generate libraries of analogues. smolecule.com This high-throughput approach will accelerate the identification of derivatives with optimized properties for specific applications, a process that is significantly more time-consuming with conventional methods. smolecule.com The use of robotic liquid handling and parallel reaction capabilities will enable the simultaneous synthesis of numerous compounds, streamlining the structure-activity relationship studies crucial for drug discovery and materials development. smolecule.com
Table 1: Comparison of Synthesis Methodologies
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Scalability | Challenging | Readily Scalable |
| Safety | Higher Risk with Hazardous Reagents | Enhanced Safety due to Small Volumes |
| Control | Limited | Precise Control over Parameters |
| Efficiency | Lower Throughput | High-Throughput Screening |
| Reproducibility | Variable | High |
Exploration of Bio-inspired Chemical Systems
The imidazole (B134444) moiety is a fundamental component of many biological systems, most notably in the amino acid histidine. This natural precedent provides a rich source of inspiration for the development of bio-inspired chemical systems based on this compound. The pH-responsive nature of the imidazole ring, with a pKa in the physiological range, makes it an ideal component for creating "smart" materials that can respond to their biological environment. mdpi.com
Future research will likely focus on incorporating this compound into polymers and nanoparticles designed for targeted drug delivery. acs.org These systems can be engineered to remain stable in the bloodstream and only release their therapeutic payload in the acidic microenvironment of tumors or within specific cellular compartments like endosomes and lysosomes. acs.org The protonation of the imidazole ring at lower pH can trigger conformational changes in the polymer, leading to the disassembly of the nanocarrier and the release of the drug. mdpi.com
Development of Novel Characterization Methodologies for Compound-Based Systems
As increasingly complex systems based on this compound are developed, the need for advanced characterization methodologies becomes paramount. While standard analytical techniques provide essential information about the compound's structure and purity, understanding its behavior within larger molecular assemblies or in response to stimuli requires more sophisticated approaches.
Future research will likely see the application of advanced spectroscopic and microscopic techniques to probe the dynamic behavior of this compound-containing systems. Techniques such as in-situ nuclear magnetic resonance (NMR) spectroscopy and advanced mass spectrometry can provide real-time insights into reaction kinetics and intermediate formation during synthesis. researchgate.net For materials applications, techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) will be crucial for visualizing the morphology of self-assembled structures.
Interdisciplinary Research with Theoretical and Computational Chemists
The synergy between experimental and computational chemistry is a powerful engine for scientific discovery. For this compound, interdisciplinary research involving theoretical and computational chemists will be instrumental in predicting its properties and guiding the design of new derivatives.
Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. ppor.aznih.gov These computational studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its behavior in chemical reactions and its potential as an electronic material. ppor.az Molecular dynamics (MD) simulations can model the interactions of this compound with biological targets, such as proteins and nucleic acids, or its self-assembly into larger structures. researchgate.net This computational screening can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. bohrium.com
Potential for Advanced Catalytic Systems
The imidazole ring is a well-established motif in catalysis, acting as both a Brønsted acid/base and a nucleophilic catalyst. The unique electronic properties of this compound make it an attractive candidate for the development of advanced catalytic systems.
Future research is expected to explore the use of this compound and its derivatives as organocatalysts in a variety of organic transformations. ajchem-b.com The presence of both the imidazole and the methanamine groups offers the potential for bifunctional catalysis, where both moieties participate in the catalytic cycle to enhance reaction rates and selectivities. ajchem-b.com Furthermore, this compound can serve as a ligand for transition metal catalysts, with the imidazole nitrogen and the amine group coordinating to the metal center. dtic.mil The electronic and steric properties of the ligand can be fine-tuned by modifying the phenyl ring or the imidazole substituent, allowing for the optimization of the catalyst's performance in reactions such as cross-coupling, hydrogenation, and oxidation.
Novel Applications in Smart Materials and Responsive Systems
The development of "smart" materials that can respond to external stimuli is a rapidly growing field of materials science. The inherent pH-responsiveness of the imidazole ring makes this compound a key building block for the creation of such materials. mdpi.com
Future research will likely focus on the incorporation of this compound into polymers to create hydrogels, films, and coatings that can change their properties in response to pH changes. researchgate.net These materials could find applications in sensors, actuators, and controlled-release systems. For example, a hydrogel containing this compound could be designed to swell or shrink in response to specific pH triggers, enabling its use in microfluidic devices or as a self-regulating drug delivery vehicle. calameo.com The ability to tune the responsiveness of these materials by modifying the structure of the parent compound opens up a vast design space for creating materials with tailored functionalities. mdpi.com
Table 2: Research Findings Summary
| Research Area | Key Findings and Future Directions |
|---|---|
| Flow Chemistry | Enables safer, more efficient, and scalable synthesis of imidazole derivatives. ajchem-b.comresearchgate.net |
| Automated Synthesis | Accelerates the discovery of new compounds with optimized properties through high-throughput screening. marketbusinessinsights.comsmolecule.com |
| Bio-inspired Systems | Imidazole's pH-sensitivity is utilized for creating smart drug delivery systems that target acidic tumor environments. mdpi.comacs.org |
| Computational Chemistry | DFT and MD simulations provide insights into reactivity, electronic properties, and biological interactions, guiding experimental work. ppor.aznih.govbohrium.com |
| Advanced Catalysis | The bifunctional nature of the molecule shows promise for organocatalysis and as a ligand in transition metal catalysis. ajchem-b.comdtic.mil |
| Smart Materials | Incorporation into polymers leads to pH-responsive materials for sensors, actuators, and controlled-release applications. mdpi.comresearchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
